molecular formula C27H28N2O2S2 B298264 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE

4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE

Cat. No.: B298264
M. Wt: 476.7 g/mol
InChI Key: RSLBKGFNGLHPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique structure of this compound, which includes a thiazolidinone ring, benzyl groups, and a sulfanyl ethyl chain, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved by reacting a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone core. The benzyl groups are then introduced through nucleophilic substitution reactions, and the final compound is obtained by coupling the thiazolidinone derivative with 4-methylbenzyl sulfanyl ethylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE involves multiple pathways:

Properties

Molecular Formula

C27H28N2O2S2

Molecular Weight

476.7 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide

InChI

InChI=1S/C27H28N2O2S2/c1-20-7-9-22(10-8-20)18-32-16-15-28-26(31)23-11-13-24(14-12-23)27-29(25(30)19-33-27)17-21-5-3-2-4-6-21/h2-14,27H,15-19H2,1H3,(H,28,31)

InChI Key

RSLBKGFNGLHPDH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Origin of Product

United States

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